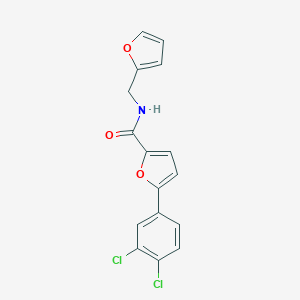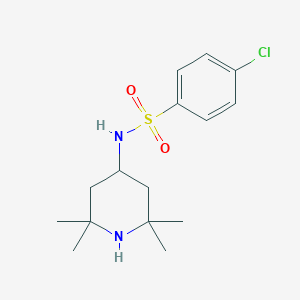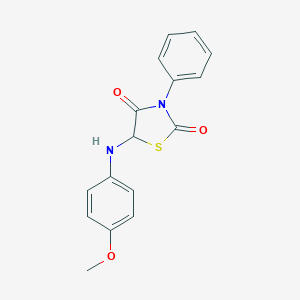![molecular formula C14H21NO4S B246235 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)
1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane, also known as Dasatinib, is a small molecule drug that was first approved by the FDA in 2006 for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It is a tyrosine kinase inhibitor that targets the BCR-ABL fusion protein, which is responsible for the abnormal proliferation of leukemia cells.
Wirkmechanismus
1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane works by inhibiting the activity of the BCR-ABL fusion protein, which is responsible for the abnormal proliferation of leukemia cells. It also inhibits the activity of other tyrosine kinases, such as SRC, which are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress angiogenesis (the formation of new blood vessels that supply nutrients to tumors). It has also been shown to modulate the immune system by inhibiting the activity of T cells and dendritic cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane in lab experiments is its specificity for tyrosine kinases, which allows for targeted inhibition of specific signaling pathways involved in cancer progression. However, 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane has also been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
1. Combination therapy: 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane has shown promising results in combination with other drugs, such as chemotherapy agents and immunotherapies. Further studies are needed to optimize combination therapy regimens.
2. Biomarker identification: Identifying biomarkers that predict response to 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane treatment can help personalize therapy and improve patient outcomes.
3. Drug delivery: Developing new drug delivery methods, such as nanoparticles or liposomes, can improve the solubility and bioavailability of 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane.
4. Mechanism of resistance: Understanding the mechanisms of resistance to 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane can help identify new targets for therapy and improve treatment outcomes.
5. New indications: Investigating the potential use of 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane in the treatment of other diseases, such as autoimmune diseases and neurological disorders, can expand its clinical applications.
Synthesemethoden
The synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane involves a multi-step process that includes the reaction of 2,5-dimethoxybenzene with chlorosulfonic acid to form 2,5-dimethoxybenzenesulfonyl chloride. This intermediate is then reacted with 2-aminocapronitrile to form 1-[(2,5-dimethoxyphenyl)sulfonyl]azepane. The final product is obtained through a series of purification steps, including crystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane has been extensively studied for its anti-cancer properties and has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
Molekularformel |
C14H21NO4S |
|---|---|
Molekulargewicht |
299.39 g/mol |
IUPAC-Name |
1-(2,5-dimethoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H21NO4S/c1-18-12-7-8-13(19-2)14(11-12)20(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
HSAJGADWBPFQPE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)




![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)
![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)